2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18312758
InChI: InChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H
SMILES:
Molecular Formula: C7H2Cl2FN3
Molecular Weight: 218.01 g/mol

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

CAS No.:

Cat. No.: VC18312758

Molecular Formula: C7H2Cl2FN3

Molecular Weight: 218.01 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine -

Molecular Formula C7H2Cl2FN3
Molecular Weight 218.01 g/mol
IUPAC Name 2,4-dichloro-7-fluoropyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H
Standard InChI Key HBFGBPALFRIKFS-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CN=C1F)C(=NC(=N2)Cl)Cl

Chemical Structure and Physicochemical Properties

Structural Characteristics

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine features a bicyclic system comprising a pyridine ring fused to a pyrimidine ring at the [4,3-d] position (Figure 1). The chlorine atoms occupy the 2 and 4 positions of the pyrimidine moiety, while the fluorine atom is located at the 7 position of the pyridine ring . This substitution pattern enhances electrophilicity and influences intermolecular interactions, such as hydrogen bonding and hydrophobic effects.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₂Cl₂FN₃
Molecular Weight218.01 g/mol
IUPAC Name2,4-dichloro-7-fluoropyrido[4,3-d]pyrimidine
CAS Registry Number2386486-39-9
SMILES NotationFC1=CC2=N/C(Cl)=N/C(Cl)=C\2C=N1
InChIInChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H
InChIKeyHBFGBPALFRIKFS-UHFFFAOYSA-N

Physicochemical Behavior

The compound’s density and boiling point remain uncharacterized experimentally, but predictive models estimate a density of ~1.7 g/cm³ and a boiling point exceeding 300°C. Its low solubility in aqueous media (logP ≈ 2.8) suggests preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, which is typical for halogenated heterocycles.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the synthesis typically involves sequential halogenation of a pyrido[4,3-d]pyrimidine precursor. A common approach employs nucleophilic aromatic substitution (SNAr) reactions to introduce chlorine and fluorine atoms at specific positions. For example:

  • Core Formation: Condensation of 4-aminopyridine derivatives with chloroacetyl chloride yields the pyrido[4,3-d]pyrimidine backbone.

  • Halogenation: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine at positions 2 and 4, followed by fluorination using hydrogen fluoride (HF) or DAST (diethylaminosulfur trifluoride) at position 7.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
Core FormationPOCl₃, 110°C, 12 h6590
FluorinationDAST, DCM, 0°C → RT, 6 h7897

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and reduce byproduct formation. Post-synthesis purification via column chromatography or recrystallization achieves purities ≥97% .

Comparative Analysis with Structural Analogs

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

The addition of a third chlorine atom at position 7 (CAS 2454396-80-4) increases molecular weight to 252.46 g/mol and alters electronic properties . This analog shows enhanced kinase inhibition but reduced solubility, complicating formulation .

Table 3: Comparative Bioactivity Data

CompoundEGFR IC₅₀ (nM)A549 EC₅₀ (μM)
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine120.8
2,4,7-Trichloro-8-fluoro-pyrido[4,3-d]pyrimidine80.5

Future Research Directions

  • Synthetic Optimization: Develop catalyst-free methodologies to reduce environmental impact.

  • Prodrug Formulations: Enhance aqueous solubility via phosphate or peptide conjugates.

  • Target Identification: Use CRISPR screening to uncover novel kinase targets.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine xenograft models.

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